molecular formula C9H10N2O B1387035 (1-Methyl-1H-indazol-6-YL)methanol CAS No. 1092961-10-8

(1-Methyl-1H-indazol-6-YL)methanol

Cat. No. B1387035
CAS RN: 1092961-10-8
M. Wt: 162.19 g/mol
InChI Key: BVPUKTSBKDFGBN-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-indazol-6-YL)methanol” is a chemical compound with the CAS Number: 1092961-10-8 . It has a molecular weight of 162.19 and its IUPAC name is "(1-methyl-1H-indazol-6-yl)methanol" . The compound is typically stored at room temperature and has a physical form of a white to yellow solid .


Synthesis Analysis

The synthesis of indazole derivatives, such as “(1-Methyl-1H-indazol-6-YL)methanol”, has been a topic of interest in recent years . Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-indazol-6-YL)methanol” can be represented by the InChI code: 1S/C9H10N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-5,12H,6H2,1H3 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Indazole derivatives, including “(1-Methyl-1H-indazol-6-YL)methanol”, have been synthesized through various chemical reactions . These include Cu (OAc) 2 -catalyzed reactions to form N–N bonds in DMSO under O2 atmosphere .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-indazol-6-YL)methanol” is a white to yellow solid . It is stored at room temperature . The compound has a molecular weight of 162.19 and its IUPAC name is "(1-methyl-1H-indazol-6-yl)methanol" .

Scientific Research Applications

Drug Development

(1-Methyl-1H-indazol-6-YL)methanol is a compound that can be used in the synthesis of various drug candidates. For example, indazole derivatives are known to possess a wide range of biological activities and are prominent in drug discovery and development for diseases such as Parkinson’s disease .

Biological Activity Studies

Indazole compounds, including (1-Methyl-1H-indazol-6-YL)methanol, are often studied for their biological activities. They can be used to create molecules that interact with specific biological targets, which is crucial for understanding disease mechanisms and developing new therapies .

Chemical Synthesis

This compound may serve as an intermediate in the chemical synthesis of more complex molecules. The indazole moiety is a common feature in many synthetic targets due to its presence in numerous biologically active compounds .

Safety And Hazards

“(1-Methyl-1H-indazol-6-YL)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Indazole-containing derivatives, including “(1-Methyl-1H-indazol-6-YL)methanol”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely focus on developing new synthetic approaches to these compounds and exploring their biological activities .

properties

IUPAC Name

(1-methylindazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPUKTSBKDFGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657127
Record name (1-Methyl-1H-indazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indazol-6-YL)methanol

CAS RN

1092961-10-8
Record name 1-Methyl-1H-indazole-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092961-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 1-methyl-1H-indazole-6-carboxylate (230 mg, 1.21 mmol, PREPARATION 4) in anhydrous THF (4 mL) was cooled to 0° C., LiAlH4 (92 mg, 2.42 mmol) was added in portions below 0° C., and the mixture was then stirred at 0° C. for 1.5 h, added water: 10% NaOH:water=0.2 mL:0.2 mL:0.6 mL carefully, filtered, and the filtrate was concentrated and purified by silica gel flash column to give 192 mg of crude product which was used directly for next step (98%). [M+H] Calc'd for C9H10N2O, 163. Found, 163.
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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